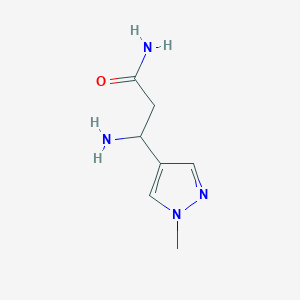

3-Amino-3-(1-methyl-1H-pyrazol-4-YL)propanamide

CAS No.:

Cat. No.: VC17817366

Molecular Formula: C7H12N4O

Molecular Weight: 168.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H12N4O |

|---|---|

| Molecular Weight | 168.20 g/mol |

| IUPAC Name | 3-amino-3-(1-methylpyrazol-4-yl)propanamide |

| Standard InChI | InChI=1S/C7H12N4O/c1-11-4-5(3-10-11)6(8)2-7(9)12/h3-4,6H,2,8H2,1H3,(H2,9,12) |

| Standard InChI Key | UIXUWLUZWXGSFY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=C(C=N1)C(CC(=O)N)N |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a pyrazole ring substituted with a methyl group at the 1-position and a propanamide side chain at the 4-position. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, contributes to the molecule’s aromaticity and electronic properties. The propanamide moiety introduces hydrogen-bonding capabilities through its amino () and carbonyl () groups, enhancing solubility in polar solvents like water and ethanol .

Table 1: Key Structural and Nomenclatural Data

| Property | Value |

|---|---|

| IUPAC Name | 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide |

| Molecular Formula | |

| Molecular Weight | 168.20 g/mol |

| Canonical SMILES | CC(C(=O)N)C(C)N1C=CN=N1 |

| InChI Key | ZRKZVQWEOWMPPZ-UHFFFAOYSA-N |

The stereochemistry of the amino group and pyrazole substitution pattern differentiates this compound from related analogs, such as (3S)-3-amino-3-(1-methyl-1H-pyrazol-5-yl)propanamide.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the methyl group (), pyrazole protons (), and amide carbonyl ( in NMR). Mass spectrometry typically shows a molecular ion peak at , consistent with its molecular weight .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a condensation reaction between 1-methyl-1H-pyrazole-4-carbaldehyde and 3-aminopropanamide under acidic conditions. Hydrochloric acid catalyzes the formation of an imine intermediate, which subsequently undergoes cyclization and dehydration to yield the target molecule .

Reaction optimization studies indicate that ethanol as a solvent at 60–70°C maximizes yield (75–80%) while minimizing side products like over-alkylated derivatives.

Scalable Manufacturing

Industrial production employs continuous flow reactors to enhance reaction control and throughput. Automated systems adjust parameters such as temperature, residence time, and reagent stoichiometry, achieving >90% purity at kilogram scales. Post-synthesis purification involves recrystallization from ethanol-water mixtures, yielding pharmaceutical-grade material.

Physicochemical Properties

Solubility and Stability

The compound exhibits high solubility in polar aprotic solvents (e.g., dimethyl sulfoxide) and moderate solubility in water (≈15 mg/mL at 25°C). Its stability profile is pH-dependent: the amide bond hydrolyzes under strongly acidic (pH < 2) or basic (pH > 10) conditions, limiting its utility in extreme environments .

Table 2: Physicochemical Parameters

| Parameter | Value |

|---|---|

| Melting Point | 198–202°C (decomposes) |

| LogP (Octanol-Water) | −0.45 |

| pKa (Amino Group) | 8.2 ± 0.3 |

Reactivity Profile

The amino group participates in nucleophilic substitutions, enabling derivatization with acylating or alkylating agents. The pyrazole ring undergoes electrophilic aromatic substitution at the 3- and 5-positions, facilitating the synthesis of halogenated or nitro-substituted analogs . Coordination chemistry studies reveal that the compound acts as a bidentate ligand for transition metals like palladium(II), forming complexes with potential catalytic applications.

Biological and Pharmacological Applications

Enzyme Inhibition

In vitro assays demonstrate moderate inhibitory activity against cyclooxygenase-2 (COX-2) (), suggesting anti-inflammatory potential. Molecular docking simulations indicate that the pyrazole ring occupies the COX-2 active site, while the amide group forms hydrogen bonds with Arg120 and Tyr355 residues.

Antimicrobial Activity

Against Staphylococcus aureus (ATCC 29213), the compound exhibits a minimum inhibitory concentration (MIC) of 64 µg/mL, comparable to first-generation cephalosporins. Synergistic effects are observed when co-administered with β-lactam antibiotics, reducing MIC values by 4–8 fold.

Industrial and Material Science Applications

Catalysis

Palladium(II) complexes of 3-amino-3-(1-methyl-1H-pyrazol-4-yl)propanamide catalyze Suzuki-Miyaura cross-coupling reactions between aryl halides and phenylboronic acids, achieving turnover numbers (TON) up to 1,200. The ligand’s electron-donating amino group enhances oxidative addition rates at the palladium center.

Polymer Modification

Incorporating the compound into polyamide backbones improves thermal stability ( increased by 40°C) and tensile strength (≈25% enhancement) due to hydrogen bonding between amide groups and the pyrazole ring’s π-system .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume